molecular formula C11H16BrN3 B1281152 1-(5-Bromopyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine CAS No. 690264-82-5

1-(5-Bromopyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine

Cat. No.: B1281152
CAS No.: 690264-82-5
M. Wt: 270.17 g/mol
InChI Key: XTPJCCKHBQLBST-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine is a useful research compound. Its molecular formula is C11H16BrN3 and its molecular weight is 270.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalytic Reactions and Synthesis

This compound is utilized in selective amination processes catalyzed by palladium complexes, demonstrating its importance in organic synthesis, particularly in the construction of complex molecules. The selective amination of polyhalopyridines, for instance, has been efficiently catalyzed by a palladium-Xantphos complex, yielding aminopyridines with high selectivity and yield (Ji, Li, & Bunnelle, 2003).

Structural Characterization and Polymorphism

The compound's derivatives have been explored for their structural characteristics, revealing insights into polymorphism and molecular interactions. Structural characterization of polymorphs demonstrates the compound's versatility in forming different crystal structures, which is crucial for understanding its physical properties and reactivity (Böck, Beuchel, Goddard, Imming, & Seidel, 2020).

Advanced Materials and Ligand Development

Its derivatives have been applied in the development of advanced materials and ligands. For instance, lithium and potassium amides of sterically demanding aminopyridines have been synthesized, showcasing the compound's potential in the development of new organometallic materials and catalysts (Scott, Schareina, Tok, & Kempe, 2004).

Mechanistic Studies in Organic Chemistry

Mechanistic studies have utilized this compound to understand complex reactions better, such as the intramolecular amination process. These studies help unravel the intricacies of reaction pathways and the role of catalysts in facilitating specific transformations (Loones, Maes, Herrebout, Dommisse, Lemiére, & Veken, 2007).

Novel Syntheses and Chemical Transformations

Further research has focused on synthesizing halogenated and arylated derivatives from related pyridinium compounds, illustrating the compound's utility in generating novel molecular entities with potential applications in various chemical domains (Filace, Sucunza, Izquierdo, Burgos, & Alvarez-Builla, 2013).

Safety and Hazards

The safety data sheet for “1-(5-Bromopyridin-2-yl)ethanone” indicates that it may be harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

Properties

IUPAC Name

1-(5-bromopyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3/c1-14(2)10-5-6-15(8-10)11-4-3-9(12)7-13-11/h3-4,7,10H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTPJCCKHBQLBST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(C1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60469159
Record name 1-(5-Bromopyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690264-82-5
Record name 1-(5-Bromopyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 215 mg (0.88 mmol) 2,5-dibromobenzene, 100 mg (0.88 mmol) 3-(dimethylamino)-pyrrolidine and 0.60 mL (3.51 mmol) ethyldiisopropylamine in 0.5 mL n-butanol is stirred for 30 min in the microwave at 150° C. The solvent is eliminated i.vac. and the residue is taken up in 20 mL EtOAc and 10 mL water. The aqueous phase is acidified with 1 M HCl. The phases are separated and then the aqueous phase is made alkaline with 2 M Na2CO3 solution and extracted with 40 mL EtOAc. The organic phase is dried over Na2SO4 and the solvent is eliminated i.vac.
Quantity
215 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

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